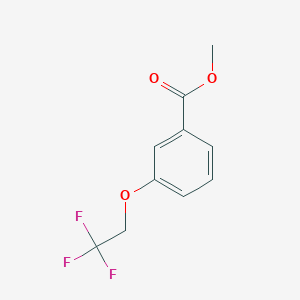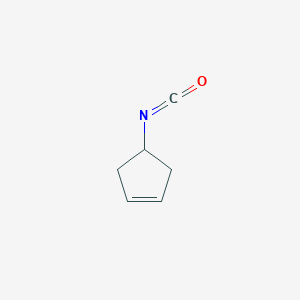
4-Isocyanatocyclopent-1-ene
Übersicht
Beschreibung
Synthesis Analysis
There are several methods for the synthesis of isocyanates. One method involves the catalytic formal [4 + 1] isocyanide-based cycloaddition, which is an efficient strategy for the synthesis of 1H-cyclopenta . Another method involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile .Molecular Structure Analysis
The molecular structure of 4-Isocyanatocyclopent-1-ene can be analyzed using various tools such as ChemSpider and MolView . High-quality images of 3-dimensional (3D) molecular structures, molecular surfaces, molecular orbitals, and an optimized 3D structure datafile (SDF/MOL File) are available .Chemical Reactions Analysis
The chemical reactions involving 4-Isocyanatocyclopent-1-ene can be analyzed using principles of chemical reactor analysis and conformational analysis of cycloalkanes .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Isocyanatocyclopent-1-ene can be analyzed using principles of physico-chemical material properties and analysis techniques relevant in high-throughput biomaterials research .Wissenschaftliche Forschungsanwendungen
Polymer Chemistry and Materials Science
Synthesis of Polyhydroxyurethanes : A study by Benyahya et al. (2011) demonstrates the use of thiol–ene chemistry for synthesizing glycerin carbonate-based intermediates and subsequently polyhydroxyurethanes without isocyanate by step growth polyaddition. These polymers exhibit glass transition temperatures suitable for materials science applications and highlight the potential of 4-Isocyanatocyclopent-1-ene derivatives in developing non-isocyanate polyurethanes (Benyahya et al., 2011).
Advanced Material Synthesis : In a unique approach, Iwamoto et al. (2014) synthesized the silicon analogue of a small bridgehead alkene, demonstrating the potential of 4-Isocyanatocyclopent-1-ene analogues in creating new materials with intriguing molecular architectures. This research opens avenues for the development of novel materials using silicon analogues of cyclopentene derivatives (Iwamoto et al., 2014).
Organic Synthesis and Multi-Component Reactions
Multi-Component Reactions (MCRs) : The chemistry of isocyanides, including compounds related to 4-Isocyanatocyclopent-1-ene, is significant for multi-component reactions (MCRs), as reviewed by Ugi et al. (2003). These reactions are highly versatile, allowing the synthesis of complex molecules from simple precursors, and are widely used in pharmaceutical and synthetic organic chemistry (Ugi et al., 2003).
Catalytic Enantioselective Reactions : Research by Miura et al. (2010) on the enantioselective [2 + 2 + 2] cycloaddition reaction of isocyanates with allenes, catalyzed by nickel, exemplifies the role of 4-Isocyanatocyclopent-1-ene derivatives in facilitating the synthesis of complex organic molecules with high enantiomeric purity. Such reactions are critical for creating pharmaceuticals and agrochemicals with precise chiral centers (Miura et al., 2010).
Safety And Hazards
Isocyanates, including 4-Isocyanatocyclopent-1-ene, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts. Direct skin contact can also cause marked inflammation . More specific safety data for 4-Isocyanatocyclopent-1-ene was not found in the search results.
Zukünftige Richtungen
The future directions of research on isocyanates, including 4-Isocyanatocyclopent-1-ene, could involve the development of green polyurethanes with properties and performance comparable to fossil-based ones . Other potential directions could involve the use of nanoparticles in cancer therapeutics and advancements in interventional neuro-oncology .
Eigenschaften
IUPAC Name |
4-isocyanatocyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c8-5-7-6-3-1-2-4-6/h1-2,6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVOMWADJDNSQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isocyanatocyclopent-1-ene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B1524452.png)
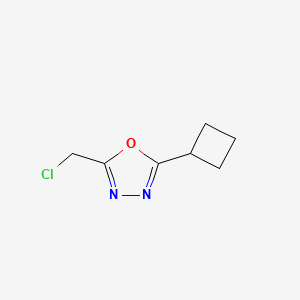
![1-[(4-Bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1524455.png)
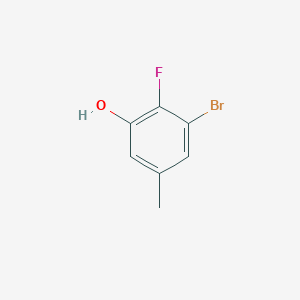
![[5-Bromo-2-(morpholin-4-yl)pyridin-3-yl]methanol](/img/structure/B1524458.png)
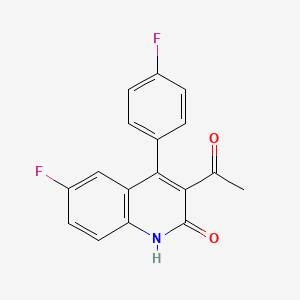
![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol](/img/structure/B1524460.png)
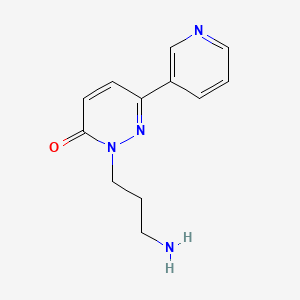
![1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one](/img/structure/B1524463.png)

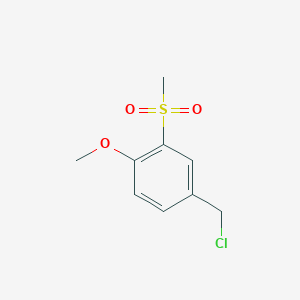
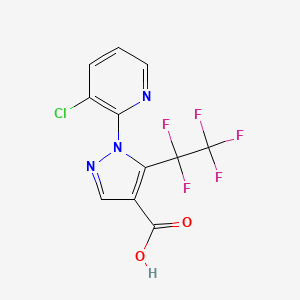
![[1-(Phenylsulfanyl)cyclopentyl]methanamine](/img/structure/B1524470.png)
